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4'-O-Methyldavidigenin - 65428-04-8

4'-O-Methyldavidigenin

Catalog Number: EVT-440810
CAS Number: 65428-04-8
Molecular Formula: C16H16O4
Molecular Weight: 272.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4'-O-Methyldavidigenin is a member of chalcones.
4'-O-Methyldavidigenin is a natural product found in Viburnum lantanoides and Viburnum davidii with data available.
Source and Classification

4'-O-Methyldavidigenin can be sourced from several plants, predominantly those in the Leguminosae family. Its classification as a flavonoid places it among a group of polyphenolic compounds known for their diverse biological activities and health benefits. The specific structure of 4'-O-Methyldavidigenin includes a methoxy group attached to the flavonoid backbone, which influences its solubility and biological activity.

Synthesis Analysis

The synthesis of 4'-O-Methyldavidigenin typically involves several steps, utilizing starting materials that can be derived from natural sources or synthesized in the laboratory. One common method involves:

  1. Starting Materials: The synthesis often starts with 4-butylbenzaldehyde and 4-bromoacetophenone.
  2. Reaction Conditions: These components are reacted in ethanol as a solvent, with potassium hydroxide as a base catalyst.
  3. Procedure: The reaction is conducted under reflux conditions to facilitate the formation of the desired methoxyflavone product.
  4. Yield Optimization: Parameters such as temperature, reaction time, and concentration are optimized to maximize yield and purity.

Specific experimental details can vary, but this general approach provides a framework for synthesizing 4'-O-Methyldavidigenin effectively .

Molecular Structure Analysis

The molecular structure of 4'-O-Methyldavidigenin can be characterized by its chemical formula, which is C16H16O3C_{16}H_{16}O_3. The structure features:

  • Flavonoid Backbone: Comprising two aromatic rings connected by a three-carbon chain.
  • Methoxy Group: The presence of a methoxy group at the 4' position enhances its lipophilicity and may influence its biological activity.
  • Functional Groups: The compound exhibits hydroxyl groups that contribute to its reactivity and interaction with biological systems.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to elucidate the structural characteristics of 4'-O-Methyldavidigenin.

Chemical Reactions Analysis

4'-O-Methyldavidigenin participates in various chemical reactions typical of flavonoids:

  1. Oxidation Reactions: The hydroxyl groups can undergo oxidation, leading to the formation of quinones or other oxidized derivatives.
  2. Substitution Reactions: The methoxy group can be substituted under certain conditions, allowing for further functionalization of the molecule.
  3. Complexation: It may interact with metal ions or other biomolecules, influencing its bioavailability and activity.

These reactions are essential for understanding how 4'-O-Methyldavidigenin may act in biological systems and its potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 4'-O-Methyldavidigenin is linked to its ability to modulate various biochemical pathways:

  • Antioxidant Activity: It scavenges free radicals due to its phenolic structure, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Effects: The compound may inhibit pro-inflammatory cytokines and pathways, contributing to its therapeutic potential in inflammatory diseases.
  • Cell Signaling Modulation: By interacting with specific cellular receptors or enzymes, it can influence signaling pathways related to cell growth and apoptosis.

Research into these mechanisms continues to reveal insights into how this compound may be utilized in therapeutic contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4'-O-Methyldavidigenin include:

  • Molecular Weight: Approximately 272.29 g/mol.
  • Solubility: It is generally soluble in organic solvents like ethanol but may have limited solubility in water due to its hydrophobic character.
  • Melting Point: Specific melting point data may vary depending on purity but typically falls within a range characteristic of flavonoids.

These properties are crucial for determining how the compound behaves in various environments, including biological systems.

Applications

The scientific applications of 4'-O-Methyldavidigenin are diverse:

  • Pharmaceutical Development: Due to its antioxidant and anti-inflammatory properties, it is being investigated for potential use in treating chronic diseases such as arthritis or cardiovascular disorders.
  • Nutraceuticals: Its presence in dietary supplements highlights its role as a health-promoting agent.
  • Research Tool: As a model compound for studying flavonoid interactions within biological systems, it aids in understanding broader flavonoid chemistry.
Biosynthesis and Metabolic Pathways

Enzymatic Mechanisms in Chalcone Scaffold Formation

The biosynthesis of 4'-O-Methyldavidigenin originates from the universal chalcone scaffold, a fundamental C6-C3-C6 structural framework ubiquitous in plant flavonoids. Chalcones serve as pivotal bioprecursors for diverse flavonoid classes, including flavanones, flavonols, and isoflavonoids, through enzymatic transformations [2]. The formation of the core chalcone structure involves a meticulously coordinated biochemical pathway:

  • Phenylalanine Precursor Synthesis: The shikimate pathway generates aromatic amino acids, with phenylalanine serving as the primary precursor for chalcone biosynthesis. This pathway begins with phosphoenolpyruvate (glycolytic pathway) and erythrose 4-phosphate (pentose phosphate pathway), culminating in chorismate production. Chorismate is subsequently converted into phenylalanine via specific enzymatic steps [5].
  • Phenylalanine Ammonia-Lyase (PAL) Reaction: PAL catalyzes the deamination of phenylalanine, yielding trans-cinnamic acid. This represents the committed step channeling primary metabolism towards phenylpropanoid biosynthesis [5].
  • Formation of p-Coumaroyl-CoA: Trans-cinnamic acid undergoes hydroxylation by cinnamate-4-hydroxylase (C4H) to form p-coumaric acid. The enzyme 4-coumaroyl-CoA ligase (4CL) then activates p-coumaric acid to its corresponding coenzyme A thioester, p-coumaroyl-CoA [5] [2].
  • Chalcone Synthase (CHS) Catalysis: The pivotal enzyme Chalcone Synthase (CHS) performs a triple condensation of three molecules of malonyl-CoA with one molecule of p-coumaroyl-CoA. This reaction involves decarboxylation, cyclization, and aromatization steps, producing the core chalcone structure, naringenin chalcone (or isoliquiritigenin depending on the starter molecule). The enzyme's active site, featuring conserved amino acids (Asn 336, His 303, Phe 215, Cys 164), facilitates this complex assembly [2] [5].
  • Davidigenin Formation: While not explicitly detailed in the sources, davidigenin itself is likely derived from naringenin chalcone through specific enzymatic modifications, potentially involving isomerization, hydroxylation, or reduction steps, setting the stage for its O-methylation.

Table 1: Key Enzymes in Chalcone Scaffold Biosynthesis Precursor to 4'-O-Methyldavidigenin

EnzymeEC NumberSubstrate(s)Product(s)Functional Role
Phenylalanine Ammonia-Lyase (PAL)4.3.1.24Phenylalaninetrans-Cinnamic acid + NH₃Gateway from primary to phenylpropanoid metabolism
Cinnamate-4-hydroxylase (C4H)1.14.14.91trans-Cinnamic acid + O₂ + NADPHp-Coumaric acid + H₂O + NADP⁺Introduction of 4-hydroxyl group
4-Coumaroyl-CoA Ligase (4CL)6.2.1.12p-Coumaric acid + ATP + CoAp-Coumaroyl-CoA + AMP + PPiActivation of acid to high-energy thioester
Chalcone Synthase (CHS)2.3.1.74p-Coumaroyl-CoA + 3 Malonyl-CoANaringenin Chalcone + 4 CO₂ + 3 CoACore chalcone scaffold formation via polyketide extension

Methyltransferase-Mediated O-Methylation Dynamics

The transformation of davidigenin into 4'-O-Methyldavidigenin is executed by specific O-methyltransferases (OMTs), enzymes utilizing S-adenosyl-L-methionine (SAM) as the methyl group donor. This methylation represents a crucial tailoring step, significantly altering the compound's physicochemical properties and potential biological activities [3] [6].

  • Enzyme Specificity and Catalysis: OMTs exhibit pronounced regioselectivity. Research on related flavonoid OMTs, such as the 4'-O-methyltransferase (CrOMT6) identified in Catharanthus roseus, demonstrates their ability to selectively methylate the 4'-hydroxyl group on the B-ring of flavonoids like homoeriodictyol (3'-O-methyl-eriodictyol) [3]. This specificity strongly suggests that analogous 4'-OMTs target davidigenin. The catalytic mechanism involves a nucleophilic attack by the deprotonated phenolic oxygen of the substrate on the electrophilic methyl group of SAM, facilitated by amino acid residues within the enzyme's active site pocket that precisely position the substrate and cofactor.
  • Kinetic Parameters and Substrate Binding: OMTs demonstrate variable affinity for different flavonoid substrates. Studies indicate that efficient OMTs bind their specific flavonoid substrates with high affinity, characterized by dissociation constants (KD) often in the nanomolar range (e.g., 85-100 nM for related enzymes binding specific tRNAs, demonstrating tight binding potential [7]). Kinetic analysis typically reveals Michaelis constants (KM) for flavonoids like homoeriodictyol in the low micromolar range (e.g., ~10 nM KM for tRNAHis by Trm13, though substrate class differs [7]), indicating efficient catalysis at physiological substrate concentrations. The KM for SAM is generally lower than for the flavonoid acceptor.
  • Impact of Methylation on Bioactivity: The addition of a methyl group at the 4'-position profoundly influences the molecule's properties. Methylation increases lipophilicity (Log P), enhancing membrane permeability. Crucially, it can protect the phenolic group from rapid enzymatic oxidation or conjugation (e.g., glucuronidation, sulfation), thereby potentially increasing metabolic stability and bioavailability [6]. This modification is strategically significant in plant defense, as methylated derivatives like 4'-O-Methyldavidigenin may exhibit enhanced bioactivity or altered interaction with molecular targets compared to their unmethylated precursors. The modification exemplifies the evolutionary refinement of plant defense compounds through enzymatic tailoring.

Table 2: Characteristics of Methyltransferases Relevant to 4'-O-Methylation

CharacteristicDetailsSignificance for 4'-O-Methyldavidigenin Biosynthesis
Co-factorS-Adenosyl-L-methionine (SAM)Universal methyl donor; essential for reaction
Catalytic MechanismNucleophilic substitution (SN2) at sulfur of SAMTransfers methyl group to phenolic oxygen of davidigenin
RegioselectivityHigh specificity for B-ring 4'-OH position (inferred from CrOMT6 [3])Determines production of 4'-O-Methyldavidigenin vs. other isomers
Substrate Binding (KD)Nanomolar range for specific substrates (e.g., 85-100 nM [7])Indicates high affinity for davidigenin precursor
Enzyme ClassSAM-dependent Methyltransferases (EC 2.1.1.-)Large family with diverse substrate specificities

Genetic Regulation of Davidigenin Derivative Production in Plant Systems

The biosynthesis of specialized metabolites like 4'-O-Methyldavidigenin is not constitutive but is dynamically regulated at the genetic and epigenetic levels, allowing plants to optimize resource allocation and respond to developmental cues and environmental challenges.

  • Transcription Factor Networks: The expression of biosynthetic genes, including those encoding PAL, CHS, and specific OMTs, is tightly controlled by transcriptional regulators. Key transcription factor (TF) families implicated in flavonoid pathways include:
  • MYB proteins: Often act as primary regulators, binding directly to promoters of structural genes like CHS and OMTs. Specific MYB TFs can activate entire pathway branches [5].
  • bHLH proteins: Frequently form complexes with MYB TFs, enhancing their DNA-binding specificity and stability, thereby amplifying the transcriptional activation of target genes [5].
  • WRKY factors: Involved in stress-responsive regulation, potentially linking pathogen attack or abiotic stress signals to the upregulation of davidigenin derivative biosynthesis [5].
  • NAC factors: Play roles in developmental regulation and stress responses, potentially integrating these signals with secondary metabolite production [5].Coordinated expression of these TFs creates a regulatory network that determines the spatial (e.g., specific tissues), temporal (e.g., developmental stage), and inducible (e.g., pathogen attack, UV light) production of 4'-O-Methyldavidigenin.
  • Epigenetic Control Mechanisms: DNA methylation is a crucial epigenetic mark influencing gene expression without altering the DNA sequence itself. DNA methylation patterns in plants are dynamically regulated by methyltransferases (MET1, CMTs, DRM2) and demethylases (ROS1, DME, DMLs) [4] [8] [10]. These enzymes govern the methylation status of cytosine residues, primarily in CG, CHG, and CHH contexts:
  • Tissue-Specific Methylation Patterns: Studies in Quercus species (e.g., Q. ilex) reveal significant variations in global DNA methylation levels between tissues (e.g., higher in adult leaves than embryos) and developmental stages, correlating with differential gene expression [10]. Demethylation events prevalent in embryos might allow activation of developmental programs, while de novo methylation in seedlings could silence specific genes.
  • Regulation of Biosynthetic Gene Promoters: Methylation within the promoter regions of genes encoding enzymes like CHS or specific OMTs can lead to their transcriptional silencing by hindering TF binding or recruiting repressive chromatin complexes. Conversely, active demethylation, potentially mediated by ROS1-like enzymes, can facilitate gene activation [8] [10]. Environmental stresses like drought can alter these methylation patterns, impacting metabolite production [10].
  • RNA-Directed DNA Methylation (RdDM): This plant-specific pathway, involving Pol IV/Pol V and 24-nt small interfering RNAs (siRNAs), targets de novo methylation (via DRM2) to specific genomic loci, including transposable elements and potentially genic regions [4] [8]. RdDM could contribute to silencing biosynthetic gene clusters under non-inducing conditions.
  • Environmental and Developmental Integration: The genetic and epigenetic machinery integrates internal (developmental stage) and external (environmental stress) signals to modulate 4'-O-Methyldavidigenin production. For instance, stress hormones (e.g., jasmonic acid) activate specific TFs, while developmental transitions involve programmed changes in DNA methylation patterns affecting relevant biosynthetic genes [5] [10]. This ensures that the energetically costly production of such specialized metabolites occurs optimally when and where it provides the greatest benefit to the plant.

Table 3: Genetic and Epigenetic Regulators Impacting Davidigenin Derivative Pathways

Regulatory LayerKey ComponentsMechanism of Action on BiosynthesisResponse to Stimuli
Transcription FactorsMYB, bHLH, WRKY, NAC familiesBind promoter elements of PAL, CHS, OMT genes; activate/repress transcriptionDevelopment, Light, Pathogens, Hormones (e.g., JA)
DNA Methylation (Maintenance)MET1 (CG), CMT3 (CHG), CMT2 (CHH)Maintain existing methylation patterns during cell division; stable silencingDevelopmental programming
DNA Methylation (De Novo)DRM2 (all contexts, guided by RdDM)Establish new methylation marks; silence transposons & potentially genesGenome defense, Stress (?), Environmental cues
DNA DemethylationROS1, DME, DML2/DML3Actively remove methyl groups; facilitate gene activationDevelopmental transitions (e.g., embryo), Stress cues
Epigenetic Modifiers (Global)Histone modifications, Chromatin remodelersAlter chromatin accessibility; influence TF binding & transcriptionIntegrated developmental and environmental signals

Properties

CAS Number

65428-04-8

Product Name

4'-O-Methyldavidigenin

IUPAC Name

1-(2-hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

InChI

InChI=1S/C16H16O4/c1-20-13-7-8-14(16(19)10-13)15(18)9-4-11-2-5-12(17)6-3-11/h2-3,5-8,10,17,19H,4,9H2,1H3

InChI Key

MEZSKKITJGNMJJ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)CCC2=CC=C(C=C2)O)O

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CCC2=CC=C(C=C2)O)O

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